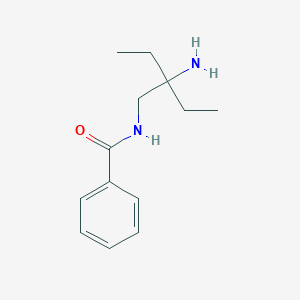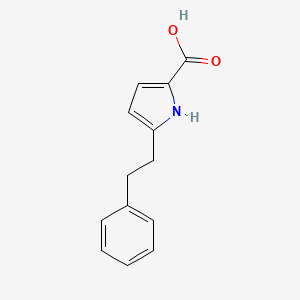![molecular formula C22H15ClN2O B7549415 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which is overexpressed in cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as:
1. Inducing apoptosis: It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
2. Inhibiting angiogenesis: It has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
3. Reducing inflammation: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
4. Scavenging free radicals: It has been shown to scavenge free radicals, which are harmful to cells and can cause oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one in lab experiments are:
1. High potency: It has been shown to have high potency against various diseases, making it a promising candidate for drug development.
2. Low toxicity: It has been shown to have low toxicity in animal studies, indicating its safety for human use.
3. Easy synthesis: It can be easily synthesized in the lab, making it readily available for research.
The limitations of using this compound in lab experiments are:
1. Limited solubility: It has limited solubility in water, making it difficult to administer in vivo.
2. Limited bioavailability: It has limited bioavailability, meaning that it may not reach its target site in sufficient concentrations.
3. Lack of in vivo studies: There is a lack of in vivo studies on the safety and efficacy of this compound, which is necessary for drug development.
Zukünftige Richtungen
There are several future directions for the research on 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one, such as:
1. Drug development: Further research is needed to develop this compound into a safe and effective drug for various diseases.
2. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound.
3. Combination therapy: It can be used in combination with other drugs to enhance its therapeutic effects.
4. Structural modification: Structural modification of this compound can be done to improve its solubility and bioavailability.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-cancer, anti-inflammatory, anti-microbial, and antioxidant activities make it a promising candidate for drug development. Further research is needed to develop it into a safe and effective drug for various diseases.
Synthesemethoden
The synthesis method of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one involves the reaction of 2-phenyl-3-(4-chlorophenyl)acrylonitrile with anthranilic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The yield of the product is usually high, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, such as:
1. Anti-cancer activity: this compound has been shown to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells.
2. Anti-inflammatory activity: It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: It has been shown to have antimicrobial activity against various bacterial and fungal strains.
4. Anti-oxidant activity: It has been shown to have potent antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O/c23-17-13-10-16(11-14-17)12-15-21-24-20-9-5-4-8-19(20)22(26)25(21)18-6-2-1-3-7-18/h1-15H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCKDZFHAISPIZ-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)


![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)



![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)